molecular formula C22H24N2O B12912311 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol CAS No. 56767-27-2

1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-phenyl-indeno(1,2-c)pyrazol-4-ol

Cat. No.: B12912311
CAS No.: 56767-27-2
M. Wt: 332.4 g/mol
InChI Key: JAGDZUSUEIQTBZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its intricate structure, is of particular interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with an indanone derivative can lead to the formation of the pyrazole ring . The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyl)-1-ethyl-4-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.

Properties

CAS No.

56767-27-2

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

3-tert-butyl-1-ethyl-4-phenylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C22H24N2O/c1-5-24-19-16-13-9-10-14-17(16)22(25,15-11-7-6-8-12-15)18(19)20(23-24)21(2,3)4/h6-14,25H,5H2,1-4H3

InChI Key

JAGDZUSUEIQTBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=CC=C4)O

Origin of Product

United States

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